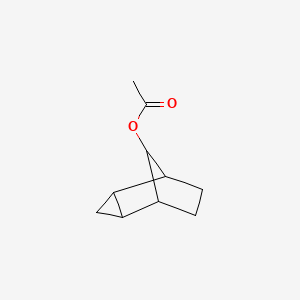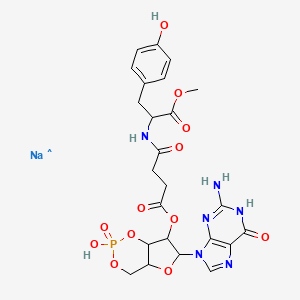
Benzenemethanol, a-(nitromethyl)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, a-(nitromethyl)-, sodium salt is a chemical compound with the molecular formula C8H10NNaO3. It is known for its unique structure, which includes a benzene ring, a methanol group, and a nitromethyl group, all bonded to a sodium ion. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, a-(nitromethyl)-, sodium salt typically involves the nitration of benzenemethanol followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Nitration of Benzenemethanol: Benzenemethanol is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. This step introduces the nitromethyl group to the benzene ring.
Neutralization: The resulting nitromethylbenzenemethanol is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield. The process involves:
Continuous Nitration: Using a continuous flow reactor, benzenemethanol is nitrated with a mixture of nitric and sulfuric acids.
Continuous Neutralization: The nitrated product is continuously neutralized with sodium hydroxide in a separate reactor.
化学反応の分析
Types of Reactions
Benzenemethanol, a-(nitromethyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming aminomethylbenzenemethanol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Aminomethylbenzenemethanol.
Substitution: Various substituted benzenemethanol derivatives.
科学的研究の応用
Benzenemethanol, a-(nitromethyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of Benzenemethanol, a-(nitromethyl)-, sodium salt involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The benzene ring allows for interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
類似化合物との比較
Similar Compounds
Benzenemethanol: Lacks the nitromethyl group, resulting in different chemical reactivity and applications.
Nitromethane: Contains a nitro group but lacks the benzene ring, leading to different physical and chemical properties.
Sodium Benzoate: Contains a benzene ring and sodium ion but lacks the methanol and nitromethyl groups.
Uniqueness
Benzenemethanol, a-(nitromethyl)-, sodium salt is unique due to its combination of a benzene ring, methanol group, and nitromethyl group, all bonded to a sodium ion. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
特性
分子式 |
C8H8NNaO3 |
|---|---|
分子量 |
189.14 g/mol |
IUPAC名 |
sodium;2-nitro-1-phenylethanolate |
InChI |
InChI=1S/C8H8NO3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6H2;/q-1;+1 |
InChIキー |
HYDZECKTWMIZKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



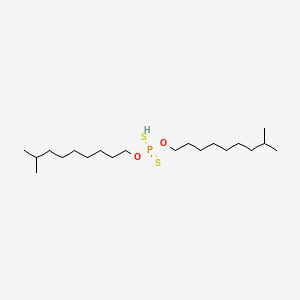
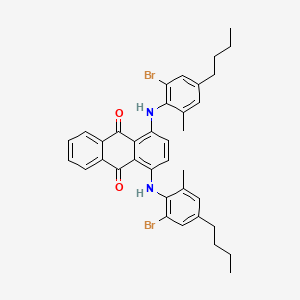

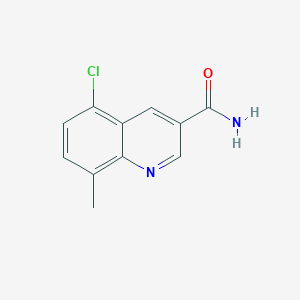
![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)





